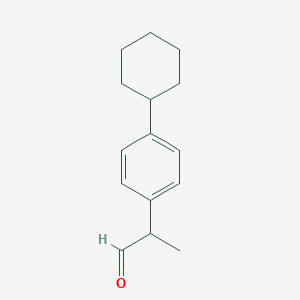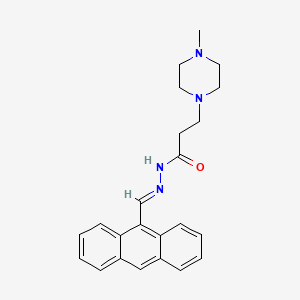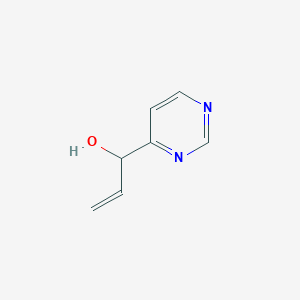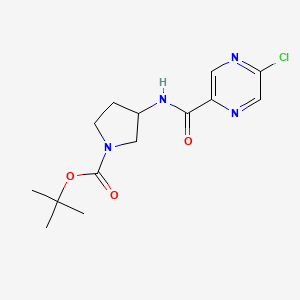
Potassium benzylxanthate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium benzylxanthate is an organosulfur compound with the chemical formula C₆H₅CH₂OCS₂K. It is a potassium salt of benzyl xanthic acid and is typically used in various chemical processes due to its unique properties. This compound is known for its role in the flotation of ores and its applications in organic synthesis.
Preparation Methods
Potassium benzylxanthate can be synthesized through the reaction of benzyl alcohol with carbon disulfide in the presence of potassium hydroxide. The general reaction is as follows:
C6H5CH2OH+CS2+KOH→C6H5CH2OCS2K+H2O
This reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. Industrial production methods often involve the use of continuous reactors to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Potassium benzylxanthate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Potassium benzylxanthate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Industry: It is used in the flotation of ores and as a collector in the mining industry.
Mechanism of Action
The mechanism of action of potassium benzylxanthate involves its ability to form complexes with metal ions. This property is particularly useful in the flotation process, where it helps in the separation of metal ores. The molecular targets and pathways involved include the interaction with metal sulfides, leading to the formation of metal-xanthate complexes that can be easily separated from the ore.
Comparison with Similar Compounds
Potassium benzylxanthate can be compared with other xanthates such as:
Potassium ethylxanthate: Used in similar applications but has a different alkyl group.
Potassium isobutylxanthate: Also used in the mining industry with a different alkyl group.
Sodium ethylxanthate: Similar in function but uses sodium instead of potassium.
The uniqueness of this compound lies in its benzyl group, which imparts different reactivity and selectivity compared to other xanthates.
Properties
CAS No. |
2720-79-8 |
|---|---|
Molecular Formula |
C8H7KOS2 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
potassium;phenylmethoxymethanedithioate |
InChI |
InChI=1S/C8H8OS2.K/c10-8(11)9-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,11);/q;+1/p-1 |
InChI Key |
NIONVQFBKDTMHR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC(=S)[S-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


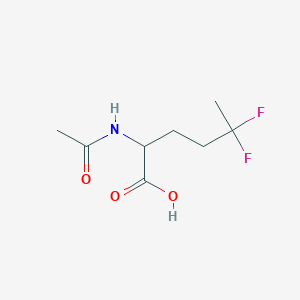

![2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13560577.png)
![2-Methylidene-6-oxaspiro[3.4]octane](/img/structure/B13560585.png)

